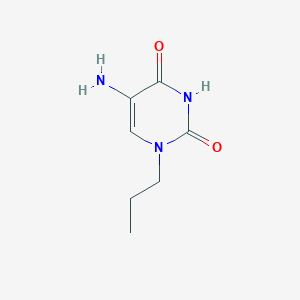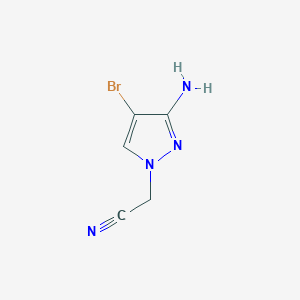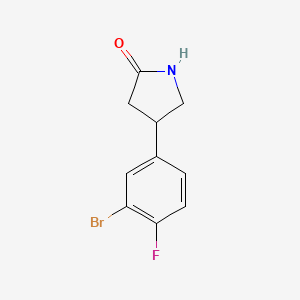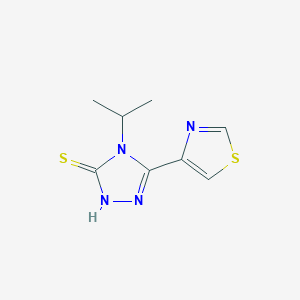
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of substituted benzaldehydes, including 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde, can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures and reaction times.
Industrial Production Methods
Industrial production of benzaldehyde derivatives often involves the direct air oxidation of toluene in the liquid phase or the retroaldol reaction of cinnamaldehyde . These methods are scalable and can be optimized for the production of specific substituted benzaldehydes, including this compound.
化学反应分析
Types of Reactions
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other substituted benzaldehydes and pyrrolidine derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-hydroxy-4-methylpyrrolidin-1-yl group enhances its potential interactions with biological targets and its utility in synthetic chemistry.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
2-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-13(7-12(9)15)11-5-3-2-4-10(11)8-14/h2-5,8-9,12,15H,6-7H2,1H3 |
InChI 键 |
KTNFIONLTMRNST-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1O)C2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
